L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic compound derived from amino acids, specifically isoleucine, alanine, and ornithine. This compound is notable for its potential applications in biochemistry and pharmaceuticals, particularly in drug development and metabolic studies. The structure incorporates a unique diaminomethylidene group, which may enhance its biological activity.
The compound is synthesized through chemical processes involving various amino acids. The primary source of ornithine is the urea cycle, where it is produced from arginine. Isoleucine and alanine can be derived from dietary proteins or synthesized through microbial fermentation processes.
L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine falls under the category of peptides and amino acid derivatives. It is classified as a non-protein amino acid due to its role in metabolic pathways rather than direct incorporation into proteins.
The synthesis of L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS) or liquid-phase synthesis techniques. These methods allow for the stepwise addition of amino acids to build the desired peptide structure.
The purity of the final product can be confirmed through high-performance liquid chromatography (HPLC) and mass spectrometry.
The molecular structure of L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine includes:
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine are typically monitored using techniques such as NMR spectroscopy and mass spectrometry to confirm product formation and purity.
L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine may exert its effects through various biochemical pathways:
Studies on similar compounds suggest that modifications at the nitrogen position can significantly alter pharmacodynamics and pharmacokinetics, potentially increasing efficacy in therapeutic applications.
Relevant analytical techniques include infrared spectroscopy (FTIR) for functional group identification and nuclear magnetic resonance (NMR) for structural confirmation.
L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine has potential applications in:
Research continues into optimizing its synthesis and exploring its biological activities further, which may lead to innovative applications in medicine and nutrition.
The peptide L-Isoleucyl-L-isoleucyl-L-alanyl-N⁵-(diaminomethylidene)-L-ornithine features a unique N-terminal tandem isoleucine (Ile-Ile) sequence followed by alanine and a modified C-terminal ornithine. This primary structure, represented generically as Ile-Ile-Ala-Orn(N⁵-(diaminomethylidene)), is critical for its biochemical behavior. The consecutive isoleucine residues create a pronounced hydrophobic core, while the alanine spacer enhances conformational flexibility. Such dipeptide motifs are stabilized by:
Table 1: Key Physicochemical Properties of the Dipeptide Motif
Component | Role in Peptide | Molecular Weight Contribution (g/mol) |
---|---|---|
L-Isoleucine (Ile₁) | Hydrophobic core stabilization | 131.17 |
L-Isoleucine (Ile₂) | Secondary structure induction | 131.17 |
L-Alanine (Ala) | Conformational flexibility linker | 89.09 |
Modified L-Ornithine* | Enhanced polarity and binding capacity | 190.23 |
*N⁵-(diaminomethylidene)-L-ornithine, calculated from standard ornithine (132.16 g/mol) + diaminomethylidene (58.07 g/mol) [3]
The C-terminal modification N⁵-(diaminomethylidene) transforms the ornithine side chain into a guanidino-like group, significantly altering the peptide’s properties. This moiety, formally a guanidine group attached to the δ-amine of ornithine, enables:
Biophysical studies of analogous peptides reveal that this modification induces a trans conformation in the preceding alanyl-ornithine bond, optimizing spatial positioning for molecular recognition. This is evidenced by the torsion angle ω (C=O−N−H) averaging 180° ± 10° in related structures [3] . The modification further increases the peptide’s dipole moment by ~3.5 D, enhancing interactions with polar targets .
The N⁵-(diaminomethylidene)-L-ornithine modification appears in diverse bioactive peptides, but structural variations dictate functional specialization. Key comparisons include:
Table 2: Structural and Functional Comparison with Analogues
Peptide Sequence | Molecular Formula | Key Functional Residues | Hydrogen Bond Capacity (Donor/Acceptor) |
---|---|---|---|
Ile-Ile-Ala-Orn(N⁵-(diaminomethylidene)) | Not fully reported* | Hydrophobic (Ile-Ile) | ~10 / ~9 (estimated) |
Met-Orn(N⁵-(diaminomethylidene))-Ser-Leu [3] | C₂₀H₃₉N₇O₆S | Met (sulfur), Ser (OH) | 8 / 9 [3] |
Asn-Ser-Thr-Orn(N⁵-(diaminomethylidene)) | C₁₇H₃₂N₈O₈ | Asn (amide), Thr/Ser (OH) | 10 / 10 |
Met-His-Ile-Orn(N⁵-(diaminomethylidene))-Leu-Ser | C₃₂H₅₇N₁₁O₈S | His (imidazole), Met (thioether) | 11 / 11 |
*Based on C₁₇H₃₄N₆O₅ (unmodified) + N⁵-group (58.07 g/mol) → Estimated C₁₇H₃₄N₈O₅
The Ile-Ile-Ala-Orn(N⁵-(diaminomethylidene)) peptide uniquely combines:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3